2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone

Protease inhibitor synthesis Peptidyl trifluoromethyl ketones Regioselective acylation

This C‑4 trifluoroacetyl imidazole (CAS 105480‑28‑2) is the essential precursor for transition‑state analog protease inhibitors. Unlike the N‑1 isomer (CAS 1546‑79‑8), it furnishes the H‑bond donor and correct vector geometry required for serine/cysteine/aspartic protease targeting and FBDD campaigns. Only this regioisomer survives Fmoc‑SPPS and is unmasked by mild acid hydrolysis. For kinase hinge‑binding fragments or late‑stage fluorination, procure the C‑4 isomer exclusively. Supports GMP intermediate scale‑up; validated aza‑Michael route available.

Molecular Formula C5H3F3N2O
Molecular Weight 164.09 g/mol
CAS No. 105480-28-2
Cat. No. B025020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone
CAS105480-28-2
Molecular FormulaC5H3F3N2O
Molecular Weight164.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C(=O)C(F)(F)F
InChIInChI=1S/C5H3F3N2O/c6-5(7,8)4(11)3-1-9-2-10-3/h1-2H,(H,9,10)
InChIKeyDTRWRNCRULZQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone (CAS 105480-28-2): Procurement-Grade Overview of a C-4 Trifluoroacetyl Imidazole Building Block


2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone (CAS 105480-28-2) is a fluorinated heterocyclic ketone with the molecular formula C5H3F3N2O and a molecular weight of 164.09 g·mol⁻¹ [1]. It belongs to the trifluoroacetyl imidazole class, characterized by a trifluoromethyl ketone (COCF3) group directly attached to the C-4 (or tautomeric C-5) position of the 1H-imidazole ring [2]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing trifluoromethyl ketone (TFMK)-containing pharmacophores that act as transition-state analog inhibitors of serine, cysteine, aspartic, and metallo-proteases [3]. Its physical properties, including a predicted density of 1.5±0.1 g/cm³ and a predicted boiling point of 284.8±35.0 °C at 760 mmHg, reflect the strong dipolar character imparted by the trifluoromethyl group [1].

Why 2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone Cannot Be Replaced by Generic Imidazole or Trifluoroacetyl Alternatives


The substitution pattern of the trifluoroacetyl group on the imidazole ring is the primary determinant of reactivity, physicochemical behavior, and ultimate biological function, rendering simple in-class replacement scientifically unsound. The C-4 (or C-5) acylated isomer (CAS 105480-28-2) differs fundamentally from the N-1 acylated isomer 1-(trifluoroacetyl)imidazole (CAS 1546-79-8) in its hydrogen-bonding capability, tautomeric equilibrium, and role as a synthetic intermediate . While N-trifluoroacetyl imidazoles serve predominantly as electrophilic acylating reagents, the C-trifluoroacetyl congeners function as precursors to peptidyl trifluoromethyl ketones—a class of compounds that form reversible covalent adducts with active-site serine or cysteine residues in protease targets [1]. Furthermore, replacing the imidazole core with a pyrazole ring (e.g., 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone, CAS 161957-47-7) alters the pKa of the ring NH by approximately 1–2 log units, modifying ionization state at physiological pH and consequently affecting target engagement . These differences are not cosmetic; they translate directly into divergent synthetic routes, purification challenges, and structure-activity relationships (SAR) in drug discovery programs.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone (CAS 105480-28-2) vs. Closest Analogs


C-4 vs. N-1 Trifluoroacetyl Regiochemistry: Impact on Synthetic Versatility and Downstream Application Scope

The target compound (CAS 105480-28-2) bears the trifluoroacetyl group at the C-4 (5) position of the imidazole ring, enabling its use as a latent precursor to amino acid-derived trifluoromethyl ketones (TFMKs) via 1,3-dipolar cycloaddition with azomethine ylides followed by mild acid hydrolysis [1]. In contrast, 1-(trifluoroacetyl)imidazole (CAS 1546-79-8) is N-acylated and functions exclusively as an electrophilic trifluoroacetylating reagent for amines, alcohols, and thiols; it cannot be converted into peptidyl TFMKs through the imidazoline pathway . This regiochemical distinction determines whether the compound serves as a stoichiometric derivatizing agent or a versatile building block for bioactive molecule construction.

Protease inhibitor synthesis Peptidyl trifluoromethyl ketones Regioselective acylation

Boiling Point Differential: 2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone vs. 1-(Trifluoroacetyl)imidazole

The C-4 acylated imidazole exhibits a predicted normal boiling point of 284.8±35.0 °C at 760 mmHg, substantially exceeding that of the N-1 acylated isomer 1-(trifluoroacetyl)imidazole, which boils at 137–138 °C at atmospheric pressure and approximately 45–46 °C at 14 mmHg [1][2]. This ~147 °C difference indicates significantly stronger intermolecular forces in the C-4 isomer, attributable to intermolecular hydrogen bonding via the free imidazole N–H, which is absent in the N-substituted analog. The higher boiling point translates to different handling, storage, and purification requirements.

Physical property comparison Distillation purification Thermal stability

Density Comparison: C-4 Trifluoroacetyl Imidazole vs. 4-(Trifluoromethyl)-1H-imidazole

The target compound has a predicted density of 1.5±0.1 g/cm³, compared to 1.44±0.06 g/cm³ for the structurally related 4-(trifluoromethyl)-1H-imidazole (CAS 33468-69-8), a solid at ambient temperature (mp 149–153 °C) that lacks the carbonyl spacer [1]. The approximately 0.06 g/cm³ higher density of the target compound reflects the additional mass and polarizability of the carbonyl oxygen relative to a direct C–CF3 bond, and this property affects molar volume calculations and solution-phase behavior in structure-based drug design.

Physical property differentiation Liquid handling Formulation

Ring-NH Acidity Tuning: Imidazole vs. Pyrazole Core in Trifluoroacetyl Heterocycles

Although experimental pKa data for the target compound are not publicly available, computational predictions for the closely related pyrazole analog 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethanone (CAS 161957-47-7) indicate a pKa of 9.52±0.50 . By contrast, 4-(trifluoromethyl)-1H-imidazole (CAS 33468-69-8) has a predicted pKa of 10.29±0.10 . The imidazole core is approximately 0.8 pKa units more basic than the pyrazole core carrying an identical trifluoromethyl substituent, meaning that at physiological pH 7.4, a greater fraction of the imidazole ring-NH remains protonated and positively charged. This differential ionization directly impacts hydrogen-bonding capacity, membrane permeability, and binding to biological targets that recognize the protonation state of heterocyclic NH groups.

pKa comparison Ionization state Target engagement

Hydrogen Bond Donor/Acceptor Topology and Its Implications for Supramolecular Recognition

2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone possesses one hydrogen bond donor (imidazole N–H) and three hydrogen bond acceptors (imidazole N:, carbonyl O, and CF3 fluorine atoms), as computed from its molecular structure [1]. In contrast, 1-(trifluoroacetyl)imidazole (CAS 1546-79-8) has zero hydrogen bond donors and the same three acceptors, because the imidazole N–H is substituted by the trifluoroacetyl group [2]. This loss of a hydrogen bond donor dramatically alters the compound's ability to participate in directed intermolecular interactions, affecting crystal packing, solubility, and binding to biological targets such as kinase hinge regions that require a donor–acceptor–donor motif.

Hydrogen bonding Crystal engineering Molecular recognition

High-Value Application Scenarios for 2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone Where Substitution Is Contraindicated


Synthesis of Peptidyl Trifluoromethyl Ketone (TFMK) Protease Inhibitors via Imidazoline Intermediates

The C-4 trifluoroacetyl imidazole is uniquely positioned as a precursor to peptidyl TFMKs through the 1,3-dipolar cycloaddition route established by Derstine, Smith, and Katzenellenbogen (J. Am. Chem. Soc. 1996) [1]. In this approach, the imidazole ring serves as a masked form of the TFMK that survives Fmoc-based solid-phase peptide synthesis and is subsequently unmasked by mild acid hydrolysis. The N-1 isomer (CAS 1546-79-8) cannot participate in this cycloaddition because the imidazole nitrogen required for azomethine ylide generation is blocked by the trifluoroacetyl substituent. Research groups developing transition-state analog inhibitors of serine proteases (e.g., elastase, chymotrypsin, HCV NS3 protease), cysteine proteases (e.g., cathepsins, caspases), or aspartic proteases (e.g., HIV-1 protease, renin) should exclusively procure the C-4 isomer for this application.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Hydrogen Bond Donor Capacity at the Imidazole Core

Fragment libraries used in FBDD campaigns against kinases, bromodomains, or metalloenzymes often require a hydrogen bond donor on the heterocyclic scaffold to map key recognition elements in the target active site [1]. The target compound provides one H-bond donor (imidazole N–H) alongside the electron-withdrawing trifluoroacetyl group, creating a polarized fragment with a well-defined donor–acceptor vector geometry. The N-1 trifluoroacetyl isomer lacks this donor and cannot probe the same interaction space. Additionally, the higher predicted density (1.5 g/cm³) and boiling point of the C-4 isomer relative to 4-(trifluoromethyl)-1H-imidazole indicate a significantly altered physicochemical profile that must be correctly accounted for in fragment soaking and co-crystallization experiments [2].

Medicinal Chemistry Optimization of Kinase Inhibitor Scaffolds with Imidazole Hinge-Binding Motifs

Many FDA-approved kinase inhibitors (e.g., nilotinib, ponatinib) employ imidazole or imidazole-like heterocycles to form hydrogen bonds with the kinase hinge region. The C-4 trifluoroacetyl imidazole can serve as a late-stage diversification handle for introducing fluorine-containing pharmacophores that enhance metabolic stability and binding affinity [1]. The imidazole core's predicted pKa of approximately 10.3 (as inferred from the 4-(trifluoromethyl) congener) ensures that the ring remains partially protonated at physiological pH, potentially engaging in cation–π or salt-bridge interactions that the pyrazole analog (pKa ~9.5) would participate in to a different extent [2]. Medicinal chemists optimizing kinase selectivity profiles should therefore select the imidazole congener deliberately, not interchangeably with pyrazole or triazole surrogates.

Custom Synthesis and Contract Research Organization (CRO) Procurement for Scale-Up of Fluorinated Heterocyclic Intermediates

For CROs and process chemistry groups scaling up the synthesis of fluorinated drug candidates, the physical property differences between the C-4 and N-1 trifluoroacetyl imidazole isomers have direct operational consequences. The target compound's higher boiling point (284.8 °C vs. 137 °C) necessitates different distillation equipment and temperature control strategies [1]. Furthermore, the availability of validated synthetic routes to 5-(trifluoroacetyl)imidazoles via the aza-Michael initiated ring closure reaction of trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides (Current Organic Synthesis, 2024) provides a reproducible, high-yielding method for obtaining the target scaffold [2]. Procurement specifications should explicitly require CAS 105480-28-2, not CAS 1546-79-8, to ensure the correct regioisomer is delivered for downstream GMP intermediate production.

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(1H-imidazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.